2-methyl-6-methylsulfanyl-7H-purine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1008-47-5 |
|---|---|
Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-methyl-6-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C7H8N4S/c1-4-10-6-5(8-3-9-6)7(11-4)12-2/h3H,1-2H3,(H,8,9,10,11) |
InChI Key |
BXIODMKZAUYUKD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=N1)SC)NC=N2 |
Canonical SMILES |
CC1=NC2=C(C(=N1)SC)NC=N2 |
Synonyms |
2-Methyl-6-(methylthio)-1H-purine |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Methyl 6 Methylsulfanyl 7h Purine and Its Derivatives
Nucleophilic Substitution Reactions on the Purine (B94841) Ring
Nucleophilic substitution is a key reaction class for modifying the purine scaffold. The positions most susceptible to this type of reaction are C2, C6, and C8.
The reactivity of the carbon atoms in the purine ring towards nucleophiles generally follows the order C6 > C2 > C8. The C6 position is the most activated towards nucleophilic substitution, a fact attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring. The C2 position is also reactive, though generally less so than C6. The C8 position, located in the electron-rich imidazole (B134444) ring, is the least reactive towards nucleophiles under normal conditions. mdpi.com
However, the reactivity of these positions can be significantly altered by the presence of activating groups and specific reaction conditions. For instance, direct C-H cyanation of purines can be achieved at the C8 position by activating the imidazole ring with triflic anhydride (B1165640), which reverses its polarity and facilitates nucleophilic attack by trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com
The methylsulfanyl (-SCH₃) group at the C6 position is a good leaving group, making this position highly susceptible to nucleophilic displacement. This is a common strategy for introducing a variety of functional groups at this position. For example, the methylsulfanyl group can be displaced by amines and thiols. byu.edu
Other substituents also exert a strong influence on the regioselectivity of nucleophilic attack. For instance, in 6-substituted purines, the nature of the substituent at C6 plays a crucial role in directing tert-butylation to the N7 position. nih.govacs.org It has been observed that 6-methoxy, 6-methylthiopurine, and 6-chloro-2-methylthiopurine readily undergo N7 regioselective tert-butylation. nih.govacs.org
The presence of a chlorine atom, another good leaving group, at positions C2 or C6, facilitates nucleophilic substitution. For example, in 2,6-dichloropurines, both chlorine atoms can be sequentially or selectively displaced by various nucleophiles. cuni.cz
Nucleophilic aromatic substitution (SNAr) is the predominant mechanism for substitution reactions on the purine ring. This process typically involves the formation of a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, followed by the departure of the leaving group to restore aromaticity.
The stability of the Meisenheimer intermediate is a key factor in determining the rate and regioselectivity of the reaction. The electron-withdrawing nitrogen atoms of the purine ring help to stabilize this intermediate, particularly when the attack occurs at the C2 and C6 positions.
In some cases, the reaction mechanism can be more complex. For instance, the displacement of an amino group by another amine on a quinoxaline (B1680401) substrate, a related heterocyclic system, has been proposed to occur via an addition-elimination (AE) mechanism. byu.edu
Electrophilic Reactions of Purine Systems
While the pyrimidine ring of purine is electron-deficient, the imidazole ring is electron-rich and therefore the primary site for electrophilic attack. The most common site for electrophilic substitution is the C8 position. mdpi.com However, electrophilic attack can also occur on the nitrogen atoms of the purine ring, with the N7 and N9 positions being the most nucleophilic. researchgate.net
Metalation of the purine ring, followed by reaction with an electrophile, is a versatile method for introducing substituents at specific positions. For example, purines can be deprotonated at the C8 position using strong bases like TMPZnCl·LiCl or TMPMgCl·LiCl, and the resulting organometallic species can then react with various electrophiles, such as iodine, to yield C8-iodinated purines. mdpi.com
Oxidative and Reductive Transformations of the Purine Core
The purine core can undergo both oxidative and reductive transformations, although these are less common than substitution reactions. Oxidation can lead to the formation of purine N-oxides. mdpi.com For example, 7-substituted purines can be synthesized from 4-aminoimidazole-5-carbaldehyde oximes, which can be considered as precursors to N-oxidized purine systems. mdpi.com
Oxidative amination at the C8 position has also been reported. This involves the reaction of a C8-cuprated purine with an aminating agent in the presence of an oxidant like chloranil. mdpi.com
Information specifically on the reductive transformations of 2-methyl-6-methylsulfanyl-7H-purine is limited in the provided search results.
Ring-Opening and Rearrangement Pathways
The purine ring system can undergo ring-opening reactions under certain conditions. The imidazole ring is generally more susceptible to cleavage than the pyrimidine ring. For example, 7-methylguanosine (B147621) undergoes alkaline-induced opening of its imidazole ring. umich.edunih.gov This reaction proceeds through the formation of a transient intermediate, leading to a pyrimidine derivative. umich.edunih.gov The process can result in both formylated and deformylated ring-opened products. umich.edunih.gov
Interconversion of Functional Groups on the this compound Scaffold
The functional groups on the this compound scaffold can be chemically transformed to introduce a variety of other substituents, thereby allowing for the synthesis of diverse derivatives. The primary sites for these transformations are the 6-methylsulfanyl group and the N7 position of the purine ring.
The 6-methylsulfanyl group can be a versatile handle for introducing other functionalities through nucleophilic aromatic substitution (SNAr) reactions. Although the methylsulfanyl group is not as reactive as a halogen or a sulfonyl group, it can be displaced by strong nucleophiles under appropriate conditions. Furthermore, the sulfur atom can be oxidized to a more reactive sulfoxide (B87167) or sulfone, which are excellent leaving groups in SNAr reactions.
Research on related 6-substituted purines provides insight into potential transformations. For instance, studies on 6-halopurines and 6-alkylsulfonylpurine nucleosides have demonstrated their utility in SNAr reactions. byu.edu The order of reactivity for leaving groups in SNAr reactions on purine rings is generally F > Cl > Br > I, with sulfonyl groups also being effective. byu.edu This suggests that oxidation of the 6-methylsulfanyl group in this compound to a methylsulfonyl group would significantly enhance its reactivity towards nucleophiles.
The N7 position of the purine ring is also a site for functionalization, particularly through alkylation reactions. Studies on the direct N7 regioselective tert-alkylation of 6-substituted purines have shown that derivatives of 6-methylthiopurine readily undergo this reaction. nih.gov
Below is a table summarizing potential interconversions of functional groups on a scaffold similar to this compound, based on known purine chemistry.
| Starting Functional Group | Reagent(s) and Conditions | Product Functional Group | Reference(s) |
| 6-Chloro | Sodium methoxide (B1231860) (NaOMe) in Methanol (MeOH) | 6-Methoxy | nih.gov |
| 6-Chloro | Sodium azide (B81097) (NaN3) in Dimethyl sulfoxide (DMSO) | 6-Azido | nih.gov |
| 6-Azido | Palladium-catalyzed hydrogenation (H2/Pd) | 6-Amino | nih.gov |
| 6-Chloro | Sodium thiomethoxide (NaSMe) | 6-Methylsulfanyl | Analogous reaction |
| 6-Oxo | Phosphorus oxychloride (POCl3) | 6-Chloro | organic-chemistry.org |
| 6-Chloro | Thiourea (B124793) | 6-Thione | organic-chemistry.org |
Stability and Degradation Pathways of the Compound in Various Environments
The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of enzymes. While specific degradation studies on this particular compound are not extensively documented in the public literature, the stability can be inferred from the behavior of related purine derivatives and compounds with similar functional groups.
pH Stability: The purine ring system is generally stable under a range of pH conditions. However, extreme pH values can lead to degradation. In acidic conditions, hydrolysis of the glycosidic bond in purine nucleosides can occur, although this is not directly applicable to the non-glycosylated this compound. The methylsulfanyl group may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of the corresponding 6-mercaptopurine (B1684380) derivative or 6-hydroxypurine (hypoxanthine) derivative. Studies on the stability of thio-arsenicals have shown that the conversion between sulfide (B99878) and oxide forms is pH-dependent, with the sulfide form being more prevalent at lower pH values. rsc.org This suggests that the methylsulfanyl group's stability might also be influenced by pH.
Thermal Stability: Purine derivatives generally exhibit good thermal stability. However, elevated temperatures can promote degradation. For instance, studies on monoclonal antibodies, which are proteins, show that thermal unfolding and aggregation can occur at elevated temperatures. mdpi.com While a small molecule like this compound will not unfold, high temperatures can lead to decomposition. The stability of phages, which are protein-based structures, is also temperature-dependent, with significant loss of activity at elevated temperatures. researchgate.net For organic molecules, thermal degradation pathways can involve fragmentation of the molecule or reactions between molecules.
Enzymatic Degradation: In biological systems, this compound would likely be a substrate for various enzymes involved in purine metabolism. The methylsulfanyl group can be a target for enzymes like thiopurine S-methyltransferase (TPMT), which is known to metabolize thiopurine drugs. nih.gov This enzymatic methylation can alter the compound's properties and activity. Furthermore, enzymes like polyphenol oxidase show activity that is dependent on both pH and temperature, indicating that enzymatic degradation of this compound would also be influenced by these factors. nih.gov
The following table provides a hypothetical summary of the stability of this compound under different conditions, based on general chemical principles and data from related compounds.
| Condition | Potential Degradation Pathway | Potential Products |
| Acidic pH (e.g., pH < 3) | Hydrolysis of the methylsulfanyl group | 2-Methyl-6-mercaptopurine, 2-Methylhypoxanthine |
| Basic pH (e.g., pH > 11) | Hydrolysis of the methylsulfanyl group | 2-Methyl-6-mercaptopurine, 2-Methylhypoxanthine |
| Elevated Temperature (>100 °C) | Thermal decomposition | Fragmentation of the purine ring, loss of methyl and methylsulfanyl groups |
| Enzymatic (e.g., TPMT) | S-methylation, oxidation | Further metabolized derivatives |
It is important to note that these are predicted pathways, and detailed experimental studies are required to fully elucidate the stability and degradation of this compound.
Structure Activity Relationship Sar Studies of 2 Methyl 6 Methylsulfanyl 7h Purine Analogues
Systematic Design of Chemically Modified Purine (B94841) Analogues
The systematic design of analogues based on the 2-methyl-6-methylsulfanyl-7H-purine core is not explicitly detailed in readily available research. General strategies for modifying the purine scaffold involve substitutions at various positions, including the C2, C6, and N7 positions, to explore the impact on biological activity. For instance, in broader studies of 7H-purines, the introduction of diverse substituents at the N7 position has been shown to be crucial for certain biological activities, such as antitubercular effects. cuni.cz The initial steps in such a design process would typically involve the synthesis of a small library of compounds with variations at key positions to probe the initial SAR landscape. However, specific examples and detailed schemes for the systematic design of this compound analogues are not available.
Examination of Substituent Effects on Biological Activity
While specific data on the substituent effects for this compound analogues is lacking, general principles from related purine series can be extrapolated.
Substitution at the C2-Position: The methyl group at the C2 position is a key feature. In other purine-based compounds, the nature of the substituent at this position can significantly influence target binding and selectivity. For example, the presence of a methyl group can provide beneficial hydrophobic interactions within a target's binding pocket. In some purine analogues, replacing the C2-substituent with larger or more polar groups has been shown to alter the activity profile. For instance, in a series of 7H-purines, the modification at the C2 position from a morpholino group to other amines had a significant impact on their antimycobacterial activity. cuni.cz
Substitution at the C6-Position: The 6-methylsulfanyl group is a critical determinant of the compound's chemical properties and potential biological interactions. The sulfur atom and the methyl group can engage in various non-covalent interactions, including hydrophobic and van der Waals interactions. In related 6-substituted purine derivatives, the nature of the substituent at this position is a major determinant of biological activity. For example, studies on other purine scaffolds have shown that thioether-linked derivatives can exhibit superior activity compared to their oxygen or nitrogen isosteres. The length and branching of the alkyl chain on the sulfur atom, as well as the introduction of aromatic or other functional groups, would be expected to significantly modulate biological activity. However, specific data quantifying these effects for this compound analogues are not available.
Substitution at the N7-Position: The hydrogen at the N7 position of the purine ring is a potential site for modification. Alkylation or arylation at this position can alter the compound's steric and electronic properties, as well as its hydrogen bonding capacity. In studies on other 7H-purines, large aromatic substituents at the N7 position were found to be essential for potent biological activity against certain targets. cuni.cz The exploration of a range of substituents at this position would be a logical step in an SAR study.
Without specific experimental data, a detailed table of substituent effects cannot be constructed.
Exploration of Bioisosteric Replacements within the Purine Framework
Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, several bioisosteric replacements could be considered, though specific examples from the literature are not forthcoming.
Bioisosteres for the Methylsulfanyl Group: The methylsulfanyl (-SCH3) group could be replaced by a variety of other functionalities to probe the importance of the sulfur atom and the methyl group.
Oxygen and Nitrogen Analogues: Replacing the sulfur with an oxygen (methoxy group, -OCH3) or a nitrogen (methylamino group, -NHCH3) would assess the impact of the heteroatom on activity. Such modifications can alter the hydrogen bonding potential and electronic properties of the molecule.
Halogen Atoms: A chlorine or bromine atom could serve as a bioisostere for the methyl group, offering similar size but different electronic properties.
Trifluoromethyl Group: The trifluoromethyl group (-CF3) is a common bioisostere for a methyl group that can significantly alter the electronic properties and metabolic stability of the compound.
Bioisosteres for the Purine Core: It is also conceivable to explore bioisosteric replacements for the purine scaffold itself, such as deazapurines or pyrazolopyrimidines, to understand which parts of the heterocyclic system are essential for activity. nih.gov
The concept of bioisosterism is a powerful tool in drug design, allowing for the fine-tuning of a molecule's properties. benthamscience.com The application of this concept to this compound would be a logical step in its development as a potential therapeutic agent.
Rational Design for Modulating Target Interactions
The rational design of analogues of this compound to modulate interactions with a specific biological target is contingent on having a known target and a detailed understanding of the binding site. In the absence of this information for the specific compound , one can only speculate on general strategies.
If, for example, this compound were found to be a kinase inhibitor, a common target for purine analogues, rational design would focus on several key areas:
Hinge-Binding Interactions: The purine core would be expected to form hydrogen bonds with the hinge region of the kinase ATP-binding site. Modifications to the purine ring system or the substituents at positions 2 and 6 could be designed to optimize these interactions.
Exploiting Hydrophobic Pockets: The methyl groups at the C2 and C6 positions could be tailored to fit into specific hydrophobic pockets within the binding site. Replacing them with larger or smaller alkyl or aryl groups could enhance binding affinity.
Targeting the Solvent-Exposed Region: Substituents at the N7 position often point towards the solvent-exposed region of the binding site. This position can be modified with larger, more polar, or charged groups to improve solubility and introduce additional interactions with the protein surface or surrounding solvent.
Molecular modeling and computational chemistry would play a crucial role in the rational design process, allowing for the in silico evaluation of potential analogues before their synthesis and biological testing. However, without a defined biological target and experimental data, any discussion of rational design for this compound remains theoretical.
Computational and Theoretical Investigations of 2 Methyl 6 Methylsulfanyl 7h Purine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 2-methyl-6-methylsulfanyl-7H-purine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G**, are employed to determine its most stable three-dimensional arrangement, known as geometry optimization. nih.gov This process minimizes the energy of the molecule by adjusting the positions of its atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.
The electronic structure, which governs the molecule's chemical behavior, is also elucidated through these calculations. DFT helps in mapping the electron density distribution, revealing how electrons are shared between atoms and identifying regions of high or low electron density. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. Studies on related purine (B94841) derivatives have successfully used DFT to analyze geometries and frequencies, providing a reliable framework for such investigations. nih.gov
Below is an illustrative data table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C2 - N1 | 1.34 | |
| C6 - S | 1.75 | |
| N7 - H | 1.01 | |
| C2 - CH₃ | 1.51 | |
| Bond Angles (°) ** | ||
| N1 - C2 - N3 | 125.5 | |
| N1 - C6 - N7 | 118.9 | |
| C5 - C6 - S | 123.0 | |
| Dihedral Angles (°) ** | ||
| N1 - C2 - C(CH₃) - H | 180.0 | |
| C5 - C6 - S - C(SCH₃) | 0.5 | |
| Note: The data in this table is illustrative and represents typical values for similar structures derived from computational chemistry principles. |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. aimspress.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. chemmethod.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. aimspress.com A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.comchemmethod.com For substituted purines, the nature and position of functional groups, such as the methyl and methylsulfanyl groups in this compound, significantly influence the energies of these orbitals. nih.gov
Computational methods like DFT are used to calculate these properties. nih.gov The analysis of HOMO-LUMO energies and the dipole moment provides valuable insights into the charge transfer interactions that can occur within the molecule. aimspress.com
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating capacity |
| LUMO Energy | -1.5 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Molecular polarity and intermolecular interactions |
| Note: The data in this table is illustrative and based on typical values for related purine derivatives from computational studies. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential computational tools that bridge the gap between static molecular structures and their dynamic behavior in a biological environment.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target. This method is instrumental in drug discovery for understanding binding mechanisms and for structure-based drug design.
In a study involving a closely related compound, a 6-(methylsulfanyl)purine derivative was docked into the active sites of Herpes Simplex Virus type 1 Thymidine Kinase (HSV-1 TK) and Varicella-Zoster Virus Thymidine Kinase (VZV TK). harvard.edu The results indicated that this purine derivative binds to both enzymes with comparable affinities. harvard.edu It was suggested that the methylation of the thione at the C6 position modifies the polarizability of the purine base, which could influence the catalytic activity of the enzyme. harvard.edu A notable finding from the docking procedure was the presence of multiple binding modes for the purine derivatives, which correlates with their measured binding affinities. harvard.edu This suggests that the molecule can adopt several different, energetically favorable orientations within the enzyme's active site.
| Target Protein | Ligand | Key Finding |
| HSV-1 Thymidine Kinase | 6-(methylsulfanyl)purine derivative | Binds with sub-millimolar affinity. harvard.edu |
| VZV Thymidine Kinase | 6-(methylsulfanyl)purine derivative | Shows similar binding affinity to HSV-1 TK. harvard.edu |
| Both Enzymes | 6-(methylsulfanyl)purine derivative | Exhibits multiple binding modes in the active site. harvard.edu |
While docking provides a static snapshot of ligand-protein binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to the rotation around its single bonds.
Molecular dynamics simulations are used to study the physical movements of atoms and molecules over a period of time. For a compound like this compound interacting with a protein, an MD simulation can reveal the stability of the binding pose predicted by docking. It can also highlight key structural features and intermolecular interactions (like hydrogen bonds) that are crucial for maintaining the ligand-protein complex. nih.gov In studies of other 2,6-disubstituted purines, MD simulations have been used to understand structure-binding relationships and to identify the key features necessary for effective interaction with a biological target, such as the DprE1 enzyme in Mycobacterium tuberculosis. nih.gov
Pharmacophore Modeling and Virtual Screening for Target Identification
Pharmacophore modeling is a powerful strategy in computational drug design that focuses on the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would define the spatial arrangement of its key features, such as hydrogen bond acceptors (e.g., purine nitrogens), hydrogen bond donors (e.g., N7-H), and hydrophobic regions (e.g., methyl and methylsulfanyl groups).
Once a pharmacophore model is developed, it can be used as a 3D query in a process called virtual screening. nih.gov In virtual screening, large digital libraries containing millions of chemical compounds are searched to identify molecules that match the pharmacophore model. This approach allows researchers to rapidly screen vast chemical spaces to find novel compounds that are structurally diverse but share the necessary features for binding to a specific biological target. This technique is valuable for identifying new potential protein targets for a given compound or for discovering new lead compounds for a known target. nih.gov The purine scaffold itself is a well-established structural fragment in many approved drugs, making its derivatives interesting candidates for such computational explorations. nih.gov
Tautomerism and Isomerism Studies of Substituted Purines
Theoretical studies, primarily employing quantum chemical methods like Density Functional Theory (DFT), have become indispensable tools for elucidating the tautomeric preferences of purine derivatives. These computational approaches allow for the calculation of the relative energies of different tautomers, providing a quantitative measure of their stability.
For substituted purines, the most common tautomers involve the migration of a proton between the nitrogen atoms of the purine ring system, primarily involving the N7 and N9 positions. The resulting forms are designated as N7-H and N9-H tautomers, respectively. Research into a broad range of substituted purines has consistently shown that the N9-H tautomer is generally the most stable form. However, the energy difference between the N7-H and N9-H tautomers can be small and is highly sensitive to the nature and position of the substituents.
In the specific context of purines bearing a methylsulfanyl group, such as 6-methylthiopurine, studies have indicated a preference for the N7-H tautomer in certain contexts. For instance, investigations into 6-methylthiopurin-8-one have shown the predominance of the 7-NH,9-NH-tautomer. Similarly, research on 6-methylthio-2-oxopurines suggests that the 3,7-di-NH tautomer is the most stable in aqueous solution. These findings underscore the significant impact that even subtle changes in substitution can have on tautomeric preference.
While direct computational data for this compound is not extensively reported in dedicated studies, the collective body of research on analogous substituted purines provides a strong basis for predicting its tautomeric behavior. The interplay between the electron-donating methyl group at C2 and the methylsulfanyl group at C6 is expected to finely tune the electronic distribution within the purine core, thereby influencing the proton affinity of the nitrogen atoms and the relative stability of the corresponding tautomers.
To provide a clearer picture of the relative stabilities, the following interactive data table presents hypothetical relative energy values for the major tautomers of 2-methyl-6-methylsulfanyl-purine, based on the trends observed in computational studies of similarly substituted purines. These values are illustrative and serve to demonstrate the typical energy differences observed between tautomers.
| Tautomer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|
| 7H-tautomer | 0.00 | 72.8 |
| 9H-tautomer | 0.50 | 27.2 |
| 3H-tautomer | 3.50 | <0.1 |
| 1H-tautomer | 5.00 | <0.1 |
The table illustrates that while the 7H-tautomer is the nominal structure, the 9H-tautomer is predicted to be very close in energy, suggesting that a significant population of this isomer would exist in equilibrium under standard conditions. The 3H and 1H tautomers are considerably less stable. It is important to reiterate that these are representative values, and precise experimental or dedicated computational studies on this compound would be necessary for definitive quantification.
Biological and Biochemical Interactions of 2 Methyl 6 Methylsulfanyl 7h Purine
Interaction with Purine (B94841) Metabolic Enzymes and Pathways
The metabolic pathways responsible for the synthesis, recycling, and breakdown of purines are fundamental to cell survival and proliferation. The potential for a purine analog to interfere with these processes is a primary mechanism of its biological activity.
Modulation of De Novo Purine Synthesis
The de novo synthesis pathway builds purine nucleotides from simpler precursors. This pathway is often upregulated in cancer cells and other rapidly proliferating tissues, making it a target for therapeutic intervention. There is currently no specific data detailing how 2-methyl-6-methylsulfanyl-7H-purine affects the enzymes or regulatory steps of this pathway.
Influence on Purine Salvage Pathways
Purine salvage pathways recycle purine bases from the breakdown of nucleic acids, conserving energy. Enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT) are central to this process. Information regarding the influence of this compound on these key salvage enzymes is not documented in available research.
Effects on Purine Catabolism and Related Metabolic Dysregulations
The breakdown of purines, or purine catabolism, culminates in the production of uric acid. Dysregulation of this pathway can lead to conditions like gout. The effects of this compound on the enzymes of purine catabolism, such as xanthine (B1682287) oxidase, have not been reported.
Engagement with Purinergic Signaling Systems
Purinergic signaling involves the activation of purinergic receptors by extracellular purine and pyrimidine (B1678525) nucleotides and nucleosides. This signaling system is crucial for a vast array of physiological processes.
Interactions with P2X and P2Y Receptors
P2X receptors are ligand-gated ion channels, while P2Y receptors are G protein-coupled receptors. Both are activated by ATP and other nucleotides and play significant roles in neurotransmission, inflammation, and cardiovascular function. There is no available research to indicate whether this compound interacts with any of the P2X or P2Y receptor subtypes.
Ligand Binding and Functional Modulation at Purinoceptors
The ability of a compound to bind to a purinoceptor and either activate or block its function is a key determinant of its pharmacological effect. Data on the binding affinity and functional modulation of this compound at any purinoceptor is currently absent from the scientific literature.
Research Applications and Future Directions for 2 Methyl 6 Methylsulfanyl 7h Purine
Development as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways. The development of purine (B94841) analogues, including derivatives of 2-methyl-6-methylsulfanyl-7H-purine, as chemical probes is a burgeoning area of research. These compounds can be designed to interact with specific biological targets with high affinity and selectivity, thereby allowing for the elucidation of target function and validation.
For instance, certain 6-methyl-7-substituted-7-deaza purine nucleoside analogs have been identified as potential chemical probes for further lead optimization studies in the development of novel anti-influenza A virus agents. nih.gov The utility of a purine derivative as a chemical probe is contingent on its ability to selectively engage a biological target. A prime example is the discovery of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines that specifically target the mycobacterial enzyme DprE1, which is essential for cell wall biosynthesis. cuni.cznih.gov These compounds showed no activity against other Gram-positive or Gram-negative bacteria, highlighting their specificity for a mycobacterial molecular target. cuni.cznih.gov Such specificity is a critical attribute for a chemical probe, as it ensures that the observed biological effects can be confidently attributed to the modulation of the intended target.
The core structure of this compound provides a versatile scaffold that can be systematically modified to develop probes for a wide range of biological targets. By altering substituents at various positions on the purine ring, researchers can fine-tune the molecule's properties to achieve desired selectivity and potency, enabling the exploration of complex biological processes.
Principles for the Design of Novel Bioactive Purine Analogues
The design of new bioactive purine analogues is guided by established structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. Research into various substituted purines has yielded key principles for designing novel derivatives with enhanced or targeted therapeutic effects.
A crucial aspect of this design process is understanding the impact of substituents at different positions of the purine core.
Position C2: Modifications at the C2 position can significantly affect biological activity. For example, in the context of anticancer compounds, the introduction of bulky systems at the C2 position of the purine ring has been found to be unfavorable for cytotoxic activity. imtm.cz
Position C6: The substituent at the C6 position is often critical for potency and selectivity. Studies have shown that an arylpiperazinyl system connected at this position is beneficial for cytotoxic activity against cancer cell lines. imtm.cz In the pursuit of antitubercular agents, replacing an oxo group at C6 with chlorine or a sulfanyl (B85325) group has been explored, though in some cases this led to a drop in activity. cuni.cz The introduction of carbon-linked substituents, such as a methyl group via cross-coupling reactions, has also been a successful strategy. nih.gov
Position N7: Substitution at the N7 position is a key determinant of activity for many purine analogues. For a series of antitubercular compounds, a 7-(naphthalen-2-ylmethyl) substitution was found to be of paramount importance for their antimycobacterial effects. cuni.cznih.gov The development of methods for direct and regioselective alkylation at the N7 position opens up possibilities for creating new derivatives with potentially interesting biological activities. acs.orgnih.gov
Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, play a vital role in refining these design principles. These models have shown that for certain purine series, steric properties have a greater influence on cytotoxicity than electronic properties. imtm.cz This integrated approach of synthesis, biological testing, and computational analysis accelerates the discovery of new bioactive purine analogues.
Advancing Interdisciplinary Research in Purine Chemistry and Biology
The study of this compound and its analogues is inherently interdisciplinary, bridging the fields of synthetic organic chemistry, medicinal chemistry, molecular biology, and computational science. This convergence of disciplines is essential for the successful development of new therapeutic agents and biological tools.
The journey from a lead compound to a potential drug candidate involves:
Chemical Synthesis: Organic chemists devise novel and efficient synthetic routes to produce libraries of purine derivatives with diverse substitutions. cuni.czimtm.cz
Biological Evaluation: Molecular and cell biologists assess the biological activity of these compounds in various assays. This can range from in vitro testing against specific enzymes, such as protein kinases, to evaluating cytotoxicity in a panel of cancer cell lines or testing antimicrobial activity against pathogens like Mycobacterium tuberculosis. cuni.cznih.govimtm.cz
Mechanism of Action Studies: Once a potent compound is identified, researchers investigate its mechanism of action. This can involve identifying the specific molecular target, as was the case with the DprE1 enzyme for a series of antitubercular purines. cuni.cznih.gov Techniques such as generating resistant mutants and whole-genome sequencing are employed for this purpose. cuni.cznih.gov
Computational Modeling: Computational chemists use tools like molecular docking and molecular dynamics simulations to understand how the purine analogues bind to their target proteins. nih.gov This provides insights into the key interactions that govern potency and selectivity, which in turn informs the design of the next generation of compounds. nih.gov
This synergistic relationship between different scientific fields creates a powerful feedback loop where biological findings guide chemical synthesis, and new chemical entities enable deeper biological exploration. The study of purine analogues serves as a compelling example of how interdisciplinary collaboration drives innovation in drug discovery and chemical biology.
Prospects for Future Synthetic Methodological Advancements
Continued progress in the development of purine-based agents is highly dependent on the advancement of synthetic methodologies. Future research in this area will likely focus on creating more efficient, selective, and versatile methods for modifying the purine scaffold.
One area of significant interest is the development of regioselective substitution reactions. The purine ring has multiple nitrogen atoms, and controlling the site of substitution (e.g., N7 vs. N9) is a common challenge. Recently, a new method was developed for the direct, regioselective N7-tert-alkylation of 6-substituted purines using a tin tetrachloride catalyst under kinetically controlled conditions. acs.orgnih.gov This represents a significant step forward, as N7-substituted purines are historically less explored than their N9 counterparts but hold considerable biological potential. nih.gov
Future synthetic advancements may include:
Catalytic C-H Activation: Developing methods to directly functionalize the carbon-hydrogen bonds of the purine core would provide a more atom-economical and efficient way to introduce new substituents, bypassing the need for pre-functionalized starting materials.
Improved Cross-Coupling Reactions: Expanding the scope and efficiency of cross-coupling reactions to introduce a wider variety of substituents at positions C2, C6, and C8 will be crucial for generating chemical diversity. nih.gov
Stereoselective Synthesis: For purine nucleoside analogues, where the stereochemistry of the sugar moiety is critical for activity, the development of new stereoselective glycosylation methods will be important.
These advanced synthetic tools will not only facilitate the synthesis of known bioactive purines but will also enable the creation of entirely new classes of purine derivatives with novel biological activities, further expanding the therapeutic and research potential of this remarkable heterocyclic system.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-6-methylsulfanyl-7H-purine, considering substituent positions and reaction conditions?
- Methodological Answer : Synthesis of purine derivatives typically involves nucleophilic substitution or cyclization reactions. For this compound, key steps include:
- Substituent Introduction : Methylthiol (-SMe) groups at position 6 can be introduced via alkylation of a thiol precursor under basic conditions (e.g., NaH/DMF). Methyl groups at position 2 may require regioselective alkylation using methyl iodide .
- Reaction Optimization : Temperature (40–80°C) and solvent polarity (e.g., DMF or DMSO) significantly influence yield. Catalysts like Pd(OAc)₂ may enhance regioselectivity in purine functionalization .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) is recommended for isolating the pure product .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm in CDCl₃), while the methylthiol group at position 6 shows a triplet due to coupling with adjacent protons. Aromatic protons in the purine ring resonate between δ 8.0–8.5 ppm .
- IR Spectroscopy : Stretching vibrations for C-S (680–710 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds confirm functional groups .
- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ peaks matching the molecular formula (C₇H₈N₄S). Fragmentation patterns (e.g., loss of -SMe) validate substituent positions .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of this compound due to competing side reactions?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites (e.g., N-9 of purine) during alkylation, reducing byproduct formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like KI accelerate SN2 reactions for methylthiol incorporation .
- Catalytic Systems : Transition-metal catalysts (e.g., CuI) improve cross-coupling efficiency for sulfur-containing substituents .
Q. How do structural modifications at the 2 and 6 positions affect the compound’s biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Position 2 : Methyl groups enhance lipophilicity, improving membrane permeability. Replace with bulkier groups (e.g., cyclopropyl) to test steric effects on target binding .
- Position 6 : Methylthiol groups may act as hydrogen-bond acceptors. Replace with sulfoxide/sulfone analogs to evaluate redox sensitivity in biological systems .
- In Silico Studies : Molecular docking (AutoDock Vina) predicts interactions with kinases or purinergic receptors. Compare binding affinities of analogs using free energy calculations .
Q. What analytical methods resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers or confounding variables (e.g., assay conditions) .
- Orthogonal Assays : Validate cytotoxicity (MTT assay) and target engagement (SPR or ITC) to confirm specificity. For inconsistent enzyme inhibition results, use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .
- Purity Verification : Re-evaluate compound purity via HPLC (C18 column, 95:5 H₂O/MeCN) to rule out impurities as a cause of variability .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to evaluate the therapeutic potential of this compound?
- Methodological Answer :
- Dose Range : Start with 0.1–100 μM concentrations, based on preliminary IC₅₀ estimates. Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO ≤0.1%) .
- Time-Kinetic Studies : Assess activity at 24, 48, and 72 hours to identify time-dependent effects. Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values .
- Reproducibility : Perform triplicate experiments across independent batches to account for synthesis variability .
Q. What computational tools are recommended to model the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Use GROMACS to simulate ligand-protein interactions over 100 ns. Analyze RMSD and binding free energy (MM-PBSA) to identify stable binding poses .
- Pharmacophore Modeling : Generate 3D pharmacophores (MOE software) to map essential features (e.g., methylthiol as a hydrogen-bond acceptor) .
- QSAR : Develop quantitative models using descriptors like logP, polar surface area, and topological indices to predict activity across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
